4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid” is a chemical compound . It is related to “4-(4-Fluorophenyl)benzoic acid”, which is a useful precursor in various syntheses .
Synthesis Analysis
The synthesis of related compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be catalyzed using a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid” can be represented by the InChI code: 1S/C17H17FN2O4S/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)25(23,24)16-3-1-2-13(12-16)17(21)22/h1-7,12H,8-11H2,(H,21,22) .Scientific Research Applications
Metabolic Pathway Investigation
- Metabolism of Novel Antidepressants : Lu AA21004, a novel antidepressant, undergoes metabolic transformations, including oxidation to 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, which further oxidizes to the corresponding benzoic acid, including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443). This process involves various enzymes like CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, with alcohol dehydrogenase and aldehyde dehydrogenase also playing a role (Hvenegaard et al., 2012).
Crystal Structure Analysis
- Crystal Structure of Derivatives : The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, provides insight into the conformation of molecules in this class. The piperazine ring in EPBA adopts a chair conformation, and the structural analysis helps understand the molecular interactions (Faizi et al., 2016).
Synthesis of Novel Compounds
- Synthesis of Anticancer Agents : In the synthesis of ABT-263, a Bcl-2 inhibitor with potential anticancer properties, intermediates like 4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-enyl]methyl}piperazin-1-yl)benzoic acid play a crucial role. The synthesis process is a foundation for developing new drug candidates (Wang et al., 2008).
Antimicrobial Activity
- Antimicrobial Properties of Sulfonamide-Amide Derivatives : The synthesis of bifunctional sulfonamide-amide derivatives, including compounds like ethyl-4-(3-(chlorosulfonyl)-4-methylbenzoyl)piperazine-1-carboxylate, demonstrates significant in vitro antibacterial and antifungal activities. This highlights the potential of using such compounds in antimicrobial research (Abbavaram & Reddyvari, 2013).
Herbicide Development
- Fluorine Substitution in Herbicides : Research on fluorine atom substitution in herbicides like bentranil and Classic® analogues shows that such modifications can lead to significant changes in herbicidal properties. This study includes the synthesis of compounds from 2-amino-6-fluoro-benzoic acid, demonstrating the importance of molecular modifications in developing effective herbicides (Hamprecht et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-15-6-1-12(17(22)23)11-16(15)26(24,25)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVBMUHGZGUTTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.